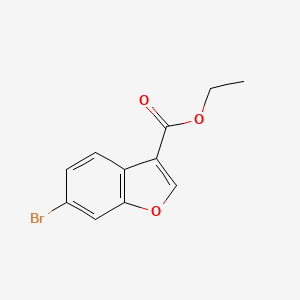

Ethyl 6-bromobenzofuran-3-carboxylate

Description

BenchChem offers high-quality Ethyl 6-bromobenzofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromobenzofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-bromo-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGDLJJVXPJIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598450 | |

| Record name | Ethyl 6-bromo-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260799-56-1 | |

| Record name | Ethyl 6-bromo-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-bromobenzofuran-3-carboxylate

Introduction: The Significance of Ethyl 6-bromobenzofuran-3-carboxylate in Modern Drug Discovery

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] These activities include antitumor, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][5][6] Ethyl 6-bromobenzofuran-3-carboxylate, in particular, serves as a critical building block in the synthesis of complex pharmaceutical agents. The strategic placement of the bromine atom at the 6-position and the ethyl carboxylate at the 3-position provides versatile handles for further molecular elaboration, making it a highly sought-after intermediate for drug development professionals. This guide provides an in-depth exploration of the scientifically robust and field-proven synthetic pathways to this valuable compound, emphasizing the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of ethyl 6-bromobenzofuran-3-carboxylate can be broadly approached through two primary strategic disconnections. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific purity requirements.

Pathway A: The Salicylaldehyde-centric Approach

This is a classical and widely adopted strategy that commences with a substituted salicylaldehyde. The core principle involves the formation of the furan ring onto the pre-existing brominated benzene ring.

Pathway B: The Benzofuran Core Modification Approach

An alternative strategy involves the initial synthesis of a benzofuran-3-carboxylate scaffold, followed by subsequent bromination at the 6-position. This approach can be advantageous when the direct synthesis from brominated salicylaldehydes proves challenging or low-yielding.

Pathway A: Synthesis from 4-Bromo-2-hydroxybenzaldehyde

This pathway is arguably the more direct and commonly employed route. It leverages the reactivity of the phenolic hydroxyl and aldehyde functionalities of 4-bromo-2-hydroxybenzaldehyde to construct the furan ring.

Step 1: O-Alkylation with Ethyl Bromoacetate

The initial step involves the O-alkylation of 4-bromo-2-hydroxybenzaldehyde with ethyl bromoacetate. This Williamson ether synthesis is a cornerstone of organic chemistry and proceeds via an SN2 mechanism.

Causality Behind Experimental Choices:

-

Base: A mild base such as potassium carbonate (K2CO3) is typically employed.[7] It is sufficiently strong to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide, without promoting unwanted side reactions such as the hydrolysis of the ethyl ester.

-

Solvent: An aprotic polar solvent like acetone or acetonitrile (MeCN) is ideal for this reaction.[7] These solvents effectively dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.

-

Stoichiometry: A slight excess of ethyl bromoacetate is often used to ensure complete consumption of the starting salicylaldehyde.[7]

Experimental Protocol: Synthesis of Ethyl 2-(4-bromo-2-formylphenoxy)acetate

-

To a stirred solution of 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 eq).[7]

-

Stir the resulting suspension at room temperature for 15-30 minutes.

-

Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.[7]

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-(4-bromo-2-formylphenoxy)acetate as a solid.

Step 2: Intramolecular Cyclization and Dehydration

The second and final step is the intramolecular cyclization of the O-alkylated intermediate to form the benzofuran ring. This is typically achieved through a base-catalyzed intramolecular aldol-type condensation, followed by dehydration.

Causality Behind Experimental Choices:

-

Base: Stronger bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are required to deprotonate the α-carbon of the acetate moiety, generating the necessary enolate for the intramolecular cyclization.

-

Solvent: Anhydrous ethanol is a common solvent when using sodium ethoxide, as it is the conjugate acid of the base and does not introduce competing nucleophiles.

-

Temperature: The reaction is often performed at elevated temperatures to facilitate both the cyclization and the subsequent dehydration to the aromatic benzofuran.

Experimental Protocol: Synthesis of Ethyl 6-bromobenzofuran-3-carboxylate

-

Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere.

-

To the freshly prepared sodium ethoxide solution, add a solution of ethyl 2-(4-bromo-2-formylphenoxy)acetate (1.0 eq) in anhydrous ethanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford ethyl 6-bromobenzofuran-3-carboxylate.

Visualization of Pathway A

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. atlantis-press.com [atlantis-press.com]

- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. medcraveonline.com [medcraveonline.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to Ethyl 6-bromobenzofuran-3-carboxylate: Properties, Synthesis, and Applications

Executive Summary: Ethyl 6-bromobenzofuran-3-carboxylate is a halogenated heterocyclic compound featuring the benzofuran scaffold, a core structure present in numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3] Its strategic combination of a reactive bromine atom and a versatile ethyl ester functional group makes it a highly valuable intermediate for chemical synthesis and a key building block in drug discovery programs. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a detailed synthetic protocol, and its principal chemical reactions. It is intended for researchers and scientists in medicinal chemistry, organic synthesis, and drug development who seek to leverage this molecule for the creation of novel chemical entities with therapeutic potential.

Molecular Identity and Structure

Nomenclature and Chemical Identifiers

The structural identity of Ethyl 6-bromobenzofuran-3-carboxylate is defined by a benzofuran ring system substituted with a bromine atom at the C6 position and an ethyl carboxylate group at the C3 position.

| Property | Value | Source |

| IUPAC Name | ethyl 6-bromo-1-benzofuran-3-carboxylate | Pharmalego |

| CAS Number | 1260799-56-1 | [4] |

| Molecular Formula | C₁₁H₉BrO₃ | [5] |

| Molecular Weight | 269.09 g/mol | [5][6] |

| Canonical SMILES | CCOC(=O)C1=COC2=C1C=C(C=C2)Br | Inferred from structure |

| InChI Key | Inferred from structure | Inferred from structure |

Structural Elucidation

The molecule's architecture is centered on a planar, bicyclic benzofuran core. The bromine atom at the 6-position significantly influences the molecule's electronic properties and serves as a primary site for synthetic modification through cross-coupling reactions. The ethyl ester at the 3-position is another key functional handle, amenable to hydrolysis, amidation, and other transformations to build molecular complexity and modulate physicochemical properties.

Physicochemical Properties

The physical and chemical characteristics of Ethyl 6-bromobenzofuran-3-carboxylate are critical for its handling, reaction setup, and its behavior in biological systems.

| Property | Value | Source & Notes |

| Appearance | Typically a colorless to pale yellow solid or oil. | [7] |

| Melting Point | Data not available in searched literature; expected to be a low-to-medium melting solid. | |

| Boiling Point | Data not available in searched literature. | |

| Solubility | Soluble in common organic solvents like ethanol, dichloromethane, ethyl acetate, and DMSO.[7][8] | Inferred from similar compounds. |

| Stability | Generally stable under standard laboratory conditions; sensitive to strong oxidizing agents.[7] | |

| XLogP3-AA | 3.6 | Computed by PubChem[5][6] |

| Hydrogen Bond Donor Count | 0 | Computed by PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | Computed by PubChem[5] |

| Rotatable Bond Count | 3 | Computed by PubChem[5] |

Spectroscopic Characterization

While specific spectra for this exact isomer are not widely published, its spectroscopic profile can be reliably predicted based on its structure and data from closely related benzofuran analogs.[9][10][11]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, furan, and ethyl protons. The aromatic protons on the benzene ring will appear as a complex multiplet or distinct doublets and doublets of doublets between δ 7.0-8.0 ppm. The proton on the furan ring (C2-H) will likely be a singlet further downfield, typically above δ 8.0 ppm. The ethyl group will present as a characteristic quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the ester carbonyl (C=O) around δ 160-165 ppm. Aromatic and furan carbons will appear in the δ 110-155 ppm region. The ethyl group carbons will be observed upfield, with the CH₂ around δ 61 ppm and the CH₃ around δ 14 ppm.

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the main functional groups. A strong C=O stretch for the ester is expected around 1720 cm⁻¹. C-O stretching bands for the ester and furan ether will appear in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching will be visible in the 1600-1450 cm⁻¹ range, and the C-Br stretch will be found in the lower frequency region (typically 600-500 cm⁻¹).[12]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the hallmark isotopic signature of a molecule containing one bromine atom. The exact mass would be 267.9735 Da for the ⁷⁹Br isotope.[5][6]

Synthesis and Purification

Rationale for Synthetic Strategy

A common and effective method for the synthesis of benzofuran-3-carboxylates involves the reaction of a salicylaldehyde derivative with an α-haloacetate or related reagent, followed by cyclization. An alternative robust method is the rhodium-catalyzed reaction between a salicylaldehyde and ethyl diazoacetate.[13] This approach is often high-yielding and avoids harsh conditions. The synthesis of Ethyl 6-bromobenzofuran-3-carboxylate would logically start from 4-bromo-2-hydroxybenzaldehyde.

Detailed Experimental Protocol

Reaction: Synthesis of Ethyl 6-bromobenzofuran-3-carboxylate from 4-bromo-2-hydroxybenzaldehyde and ethyl diazoacetate.

Materials:

-

4-bromo-2-hydroxybenzaldehyde

-

Ethyl diazoacetate (EDA)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄]

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromo-2-hydroxybenzaldehyde (1.0 eq) and the catalyst, Rh₂(OAc)₄ (0.01 eq).

-

Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Reagent Addition: Add ethyl diazoacetate (1.2 eq) dropwise to the stirring solution at room temperature over 30 minutes using a syringe pump. The dropwise addition is crucial to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 6-bromobenzofuran-3-carboxylate.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Ethyl 6-bromobenzofuran-3-carboxylate.

Chemical Reactivity and Synthetic Utility

Ethyl 6-bromobenzofuran-3-carboxylate is a versatile intermediate due to its two distinct reactive sites.

-

Reactions at the Bromine Position (C6): The C-Br bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds. This is typically achieved through palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for building molecular diversity.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

-

-

Transformations of the Ester Group (C3): The ethyl ester is readily modified to introduce different functional groups, which can be used to modulate polarity, solubility, and interactions with biological targets.

-

Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) followed by acidic workup yields the corresponding carboxylic acid, a common pharmacophore in drug design.[14]

-

Amidation: Direct reaction with amines, often aided by activating agents or through conversion to the acyl chloride, produces a wide range of amides.

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol.

-

Key Reaction Pathways Diagram

Caption: Key synthetic transformations of the title compound.

Applications in Research and Drug Development

The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] Derivatives have been investigated as antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory agents.[2][3][11][14]

Ethyl 6-bromobenzofuran-3-carboxylate serves as an ideal starting point for exploring the structure-activity relationship (SAR) of novel benzofuran-based compounds.

-

Scaffold for Library Synthesis: Its dual functionality allows for the systematic and independent modification at both the C3 and C6 positions, enabling the rapid generation of a library of analogs for high-throughput screening.

-

Intermediate for Target Molecules: It is a documented precursor for more complex molecules, including inhibitors of enzymes like Pim-1 kinase, which are targets in oncology.[14]

-

Fragment-Based Drug Design (FBDD): The core molecule can be used as a fragment for screening against biological targets. Hits can then be elaborated by synthetic modifications at the bromine and ester positions to improve potency and selectivity.

Safety and Handling

-

Hazard Classification: May cause skin irritation (H315) and serious eye irritation (H319).[15][16]

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[16] Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors.[16][17]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16] In case of eye contact, rinse cautiously with water for several minutes.[16] If irritation persists, seek medical attention.[15]

References

- Vertex AI Search. (n.d.). Buy Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate.

- The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides.

- PubChem. (n.d.). Ethyl 3-bromobenzofuran-2-carboxylate | C11H9BrO3.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 3-Bromodibenzofuran.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Benzoic acid, 3-bromo-, methyl ester.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - ETHYL 6-BROMOBENZOFURAN-2-CARBOXYLATE.

- MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines.

- MDPI. (n.d.). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.

- EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives.

- ResearchGate. (n.d.). Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate.

- InvivoChem. (n.d.). Ethyl 6-fluorobenzofuran-7-carboxylate.

- PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.

- PMC. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.

- National Institute of Standards and Technology. (n.d.). Benzofuran - NIST WebBook.

- PubMed. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.

- PubChem. (n.d.). Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3.

- Pharmalego. (n.d.). Benzofuran Building Blocks.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzofuran Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 5. Ethyl 3-bromobenzofuran-2-carboxylate | C11H9BrO3 | CID 156633251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl (5-bromobenzofuran)-2-carboxylate | C11H9BrO3 | CID 735184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate (EVT-3386176) | 200185-91-7 [evitachem.com]

- 8. Ethyl 6-fluorobenzofuran-7-carboxylate | β-lactamase inhibitor | CAS 2114651-20-4 | Buy Ethyl 6-fluorobenzofuran-7-carboxylate from Supplier InvivoChem [invivochem.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Benzofuran [webbook.nist.gov]

- 13. orgsyn.org [orgsyn.org]

- 14. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

Ethyl 6-bromobenzofuran-3-carboxylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 6-bromobenzofuran-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical properties, synthesis, spectroscopic characterization, and potential applications, offering field-proven insights for professionals in research and development.

Core Compound Identity and Properties

Ethyl 6-bromobenzofuran-3-carboxylate is a substituted benzofuran derivative. The presence of the bromine atom and the ethyl carboxylate group at specific positions on the benzofuran scaffold imparts unique physicochemical properties that make it a valuable intermediate in organic synthesis.

Chemical Structure:

Molecular Structure of Ethyl 6-bromobenzofuran-3-carboxylate

| Property | Value | Source |

| CAS Number | 1260799-56-1 | [1][2] |

| Molecular Formula | C₁₁H₉BrO₃ | Inferred from related compounds |

| Molecular Weight | 269.09 g/mol | Calculated |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General chemical knowledge |

Synthesis and Mechanistic Insights

The synthesis of Ethyl 6-bromobenzofuran-3-carboxylate can be achieved through several synthetic routes, leveraging established methodologies for benzofuran ring formation. A common and effective approach involves the Perkin reaction or related condensations followed by cyclization.

Proposed Synthetic Pathway: Perkin-Type Reaction

A plausible and efficient synthesis involves the reaction of a substituted salicylaldehyde with an α-haloester in the presence of a base.

Synthetic Workflow Diagram

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq) as the base.

-

Addition of Reagent: To the stirred suspension, add ethyl bromoacetate (1.1-1.2 eq) dropwise at room temperature. The causality behind using a slight excess of the bromoacetate is to ensure complete consumption of the starting aldehyde, which can be more difficult to remove during purification.

-

Reaction Progression: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The elevated temperature is necessary to overcome the activation energy for both the initial Williamson ether synthesis-like reaction and the subsequent intramolecular condensation.

-

Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The resulting crude product is then subjected to aqueous work-up, typically by partitioning between water and a water-immiscible organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Ethyl 6-bromobenzofuran-3-carboxylate.

Self-Validating System: The purity of the final product should be validated by multiple analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and ensure the absence of impurities. The melting point of the solid product should also be determined and compared to literature values if available.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring, the ethyl group of the ester, and the proton at the 2-position of the furan ring. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-8.0 ppm. The ethyl group will exhibit a quartet for the -CH₂- group around δ 4.4 ppm and a triplet for the -CH₃ group around δ 1.4 ppm. The proton at the furan C-2 position is expected to be a singlet in the downfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester will be observed in the downfield region (around δ 160-170 ppm). The aromatic and furan carbons will resonate in the δ 110-155 ppm range, with the carbon bearing the bromine atom showing a characteristic shift. The carbons of the ethyl group will appear in the upfield region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). Fragmentation patterns would likely involve the loss of the ethoxy group (-OEt) and the carbonyl group (-CO) from the ester.

Reactivity and Potential Applications

Ethyl 6-bromobenzofuran-3-carboxylate serves as a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom and the ester functionality.

Key Reactions:

-

Cross-Coupling Reactions: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of benzofuran derivatives for biological screening.[3]

-

Ester Manipulation: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This functional group manipulation opens up further avenues for derivatization.

Potential Applications in Drug Discovery and Materials Science:

The benzofuran scaffold is a prominent feature in many biologically active natural products and synthetic drugs. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Medicinal Chemistry: The 6-bromo substituent provides a handle for the synthesis of novel compounds that can be evaluated as potential therapeutic agents. The introduction of various functionalities via cross-coupling can lead to the discovery of new drug candidates with improved potency and selectivity.

-

Materials Science: Benzofuran-containing polymers and dyes have been investigated for their optical and electronic properties. The ability to functionalize Ethyl 6-bromobenzofuran-3-carboxylate makes it a candidate for the development of new organic materials.

Safety and Handling

As a laboratory chemical, Ethyl 6-bromobenzofuran-3-carboxylate should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 6-bromobenzofuran-3-carboxylate is a valuable and versatile chemical intermediate. Its well-defined structure and multiple points for chemical modification make it an important tool for researchers in medicinal chemistry and materials science. This guide has provided a technical foundation for its properties, synthesis, and potential applications, aiming to support and inspire further innovation in the field.

References

-

Islam, S. M., et al. "Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides." RSC Advances, 2014. [Link]

-

Kossakowski, J., et al. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, vol. 16, no. 12, 2011, pp. 9894-9911. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromobenzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is the cornerstone of modern drug discovery and development. A precise understanding of a molecule's three-dimensional architecture is paramount for predicting its biological activity, metabolic fate, and potential toxicities. Ethyl 6-bromobenzofuran-3-carboxylate, a substituted benzofuran, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by this scaffold. This in-depth technical guide provides a comprehensive analysis of the core spectroscopic techniques utilized to unequivocally confirm the structure and purity of Ethyl 6-bromobenzofuran-3-carboxylate (CAS 1260799-56-1).

As a Senior Application Scientist, the rationale behind the experimental design and data interpretation is as critical as the data itself. This guide is structured to not only present the spectroscopic data but to also provide the underlying scientific principles and practical insights necessary for researchers to confidently characterize this and similar molecules. The self-validating nature of the collective spectroscopic evidence presented herein provides a robust framework for ensuring the scientific integrity of research and development endeavors.

Molecular Structure and Key Spectroscopic Features

The molecular structure of Ethyl 6-bromobenzofuran-3-carboxylate forms the basis for interpreting its spectroscopic data. The key structural features to be identified are the benzofuran core, the bromine substituent at the 6-position, and the ethyl carboxylate group at the 3-position.

Figure 1: Chemical structure of Ethyl 6-bromobenzofuran-3-carboxylate.

Spectroscopic Data Acquisition and Analysis

The following sections detail the experimental protocols and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 6-bromobenzofuran-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra are essential for a comprehensive structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 6-bromobenzofuran-3-carboxylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

While the complete, officially published spectrum is not publicly available, a Certificate of Analysis for Ethyl 6-bromobenzofuran-3-carboxylate (CAS 1260799-56-1) confirms that the ¹H NMR spectrum is consistent with its structure.[1] Based on established principles of NMR spectroscopy and data from similar benzofuran structures, the expected proton signals are detailed in the table below.

Table 1: Predicted ¹H NMR Data for Ethyl 6-bromobenzofuran-3-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 - 8.5 | s | 1H | H-2 | The proton at the 2-position of the furan ring is typically deshielded and appears as a singlet. |

| ~7.8 - 8.0 | d | 1H | H-4 | Aromatic proton ortho to the bromine atom, expected to be a doublet due to coupling with H-5. |

| ~7.6 - 7.8 | d | 1H | H-7 | Aromatic proton adjacent to the furan oxygen, appearing as a doublet due to coupling with H-5. |

| ~7.3 - 7.5 | dd | 1H | H-5 | Aromatic proton coupled to both H-4 and H-7, resulting in a doublet of doublets. |

| ~4.4 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. |

| ~1.4 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for Ethyl 6-bromobenzofuran-3-carboxylate are outlined below.

Table 2: Predicted ¹³C NMR Data for Ethyl 6-bromobenzofuran-3-carboxylate

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 - 165 | C=O | Carbonyl carbon of the ester group. |

| ~155 - 157 | C-7a | Quaternary carbon at the fusion of the benzene and furan rings. |

| ~145 - 147 | C-2 | Carbon at the 2-position of the furan ring. |

| ~130 - 132 | C-3a | Quaternary carbon at the fusion of the benzene and furan rings. |

| ~125 - 127 | C-5 | Aromatic carbon. |

| ~123 - 125 | C-4 | Aromatic carbon. |

| ~115 - 117 | C-6 | Carbon bearing the bromine atom, its chemical shift is influenced by the heavy atom effect. |

| ~112 - 114 | C-7 | Aromatic carbon. |

| ~110 - 112 | C-3 | Carbon bearing the carboxylate group. |

| ~61 - 63 | -OCH₂CH₃ | Methylene carbon of the ethyl group. |

| ~14 - 16 | -OCH₂CH₃ | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first. Then, the sample spectrum is recorded, and the background is automatically subtracted.

The IR spectrum of Ethyl 6-bromobenzofuran-3-carboxylate is expected to show characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Absorption Bands for Ethyl 6-bromobenzofuran-3-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100 - 3000 | Medium | C-H stretch (aromatic and furan) | Stretching vibrations of C-H bonds on the aromatic and furan rings. |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of C-H bonds in the ethyl group. |

| ~1720 - 1700 | Strong | C=O stretch (ester) | Characteristic strong absorption for the carbonyl group of the ester. |

| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |

| ~1250 - 1000 | Strong | C-O stretch (ester and ether) | Stretching vibrations of the C-O bonds in the ester and the furan ring. |

| ~850 - 750 | Strong | C-H bend (aromatic) | Out-of-plane bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern. |

| ~700 - 500 | Medium | C-Br stretch | Stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. ESI is a softer ionization technique that often results in a prominent molecular ion peak.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

The mass spectrum of Ethyl 6-bromobenzofuran-3-carboxylate is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Table 4: Predicted Mass Spectrometry Data for Ethyl 6-bromobenzofuran-3-carboxylate

| m/z | Assignment | Rationale |

| 268 & 270 | [M]⁺ | Molecular ion peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The two peaks should have approximately equal intensity. |

| 223 & 225 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |

| 195 & 197 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate group. |

| 144 | [M - Br - CO]⁺ | Fragmentation involving the loss of bromine and a carbonyl group. |

Synthesis and Workflow

A general understanding of the synthesis of Ethyl 6-bromobenzofuran-3-carboxylate provides context for the potential impurities and byproducts that might be observed in the spectroscopic analysis.

Figure 2: Generalized synthetic and analytical workflow.

The synthesis of substituted benzofurans can be achieved through various methods. A common approach involves the cyclization of a suitably substituted phenol with a reagent that provides the furan ring carbons. Subsequent functional group manipulations, such as esterification, would then yield the final product. The purification step is crucial to remove any unreacted starting materials, reagents, or byproducts before spectroscopic analysis is performed to confirm the structure and purity of the final compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation and characterization of Ethyl 6-bromobenzofuran-3-carboxylate. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted and self-validating approach to confirming the molecular structure. For researchers in drug development, the meticulous application of these analytical techniques is indispensable for ensuring the quality and integrity of their chemical entities, thereby underpinning the reliability of subsequent biological and pharmacological studies. While the predicted data serves as a strong guideline, it is imperative for researchers to compare their experimentally obtained spectra with authenticated reference data whenever available.

References

-

Certificate of Analysis for Ethyl 6-bromobenzofuran-3-carboxylate, CAS 1260799-56-1. (Note: While a specific public URL for this document is not available, its existence is confirmed through chemical supplier databases).[1]

Sources

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 6-Bromobenzofuran Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom at the 6-position of the benzofuran scaffold. 6-Bromobenzofuran serves as a pivotal intermediate in the synthesis of complex molecules, particularly in medicinal chemistry and materials science. The C(6)-Br bond is a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This document delves into the mechanistic underpinnings and practical execution of key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. By synthesizing theoretical principles with field-proven experimental protocols, this guide aims to equip researchers with the knowledge to strategically design and optimize synthetic routes involving 6-bromobenzofuran derivatives.

Introduction: The Strategic Importance of the 6-Bromobenzofuran Scaffold

1.1 Benzofurans in Medicinal Chemistry

The benzofuran ring system is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3][4][5] Its derivatives are known to exhibit a wide spectrum of biological properties, including anticancer, antimicrobial, anti-inflammatory, and anti-arrhythmic effects.[2][3][5][6] The rigid, planar structure of the benzofuran core allows it to effectively interact with various biological targets, making it a valuable scaffold in drug discovery.[3][4]

1.2 The 6-Bromo Substituent as a Versatile Synthetic Handle

The introduction of a bromine atom at the 6-position of the benzofuran ring provides a crucial point for molecular diversification.[7] This C(6)-Br bond is sufficiently reactive to participate in a variety of cross-coupling reactions, enabling the facile installation of carbon-carbon and carbon-heteroatom bonds. This strategic placement allows for the late-stage functionalization of the benzofuran core, a highly desirable feature in the synthesis of compound libraries for high-throughput screening and the development of structure-activity relationships (SAR).[6]

1.3 Overview of Key Transformations

The reactivity of 6-bromobenzofuran is predominantly harnessed through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis due to their high efficiency, functional group tolerance, and predictable outcomes.[8] This guide will focus on the following key reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Heck Coupling: Formation of C-C bonds with alkenes.

Foundational Principles: Understanding the Reactivity of the C(6)-Br Bond

2.1 Electronic Effects of the Benzofuran Ring System

The benzofuran ring is an electron-rich heteroaromatic system. The oxygen atom participates in resonance, donating electron density to the ring. This electronic nature influences the reactivity of the C-Br bond. While the overall ring is electron-rich, the precise electronic environment at the 6-position is a balance of inductive and resonance effects. The reactivity of the C(6)-Br bond in palladium-catalyzed reactions is generally comparable to other aryl bromides, making it an excellent substrate for oxidative addition to a Pd(0) center, the initial step in most cross-coupling catalytic cycles.[8][9]

2.2 Steric Considerations at the 6-Position

The 6-position of the benzofuran ring is relatively unhindered, allowing for easy access of the palladium catalyst to the C-Br bond. This lack of significant steric hindrance contributes to the high efficiency of cross-coupling reactions at this position. In contrast, positions closer to the fused furan ring, such as the 2 or 3-positions, can exhibit different reactivity profiles due to both electronic and steric factors.[10]

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Toolkit

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules.[8] For 6-bromobenzofuran, these reactions provide reliable and versatile methods for introducing a wide range of substituents.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing biaryl and aryl-alkenyl structures.[11][12][13] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[9][13]

3.1.1 Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:[9][11]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C(6)-Br bond of 6-bromobenzofuran to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

3.1.2 Optimization of Reaction Conditions

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst.[11] Other Pd(II) precursors like Pd(OAc)₂ or PdCl₂ with phosphine ligands are also widely used.[12]

-

Ligands: Triphenylphosphine (PPh₃) is often sufficient, but more electron-rich and bulky phosphine ligands can improve reaction rates and yields for challenging substrates.

-

Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is essential for the transmetalation step.[11][12] The choice of base can significantly impact the reaction outcome.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used.[11][14]

3.1.3 Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromobenzofuran with Phenylboronic Acid

-

To a reaction vessel, add 6-bromobenzofuran (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol).

-

Add a solvent system, such as a 6:1 mixture of 1,4-dioxane and water (10 mL).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture at 90 °C for 16 hours.[11]

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-phenylbenzofuran.

The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and pharmaceuticals.[15][16]

3.2.1 The Role of Copper Co-catalysis

The traditional Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[15] The proposed mechanism involves two interconnected catalytic cycles:

-

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0) followed by reductive elimination.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate.[17]

Caption: General workflow for Sonogashira coupling.

3.2.2 Ligand Selection and Impact on Reactivity

The choice of phosphine ligand for the palladium catalyst is crucial. Triphenylphosphine is commonly used. Copper-free Sonogashira protocols have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). These methods often require more specialized palladium catalysts or conditions.[18]

3.2.3 Experimental Protocol: Sonogashira Coupling of 6-Bromobenzofuran with Phenylacetylene

-

To a Schlenk flask, add 6-bromobenzofuran (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add an anhydrous solvent like THF (10 mL) and an amine base such as triethylamine (3.0 mmol).

-

Add phenylacetylene (1.1 mmol) via syringe.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of celite and wash with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 6-(phenylethynyl)benzofuran.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new C-N bond.[19][20] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[19][21]

3.3.1 Ligand Systems for Efficient Amination

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[20][21] Early systems used monodentate phosphines, but the development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) dramatically expanded the scope and efficiency of the reaction, allowing for the coupling of a wide range of amines and aryl chlorides, which are typically less reactive than bromides.[21][22]

3.3.2 Substrate Scope: Amines and Amide Equivalents

The reaction is remarkably versatile, accommodating primary and secondary aliphatic and aromatic amines, as well as amides, carbamates, and other nitrogen nucleophiles.[19][22] Ammonia equivalents can also be used for the synthesis of primary anilines.[22]

3.3.3 Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromobenzofuran with Morpholine

-

In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol), a suitable biarylphosphine ligand (e.g., XPhos, 0.022 mmol), and a strong, non-nucleophilic base like NaOtBu (1.4 mmol).

-

Add 6-bromobenzofuran (1.0 mmol) to the vial.

-

Add a solvent such as toluene (2 mL).

-

Add morpholine (1.2 mmol).

-

Seal the vial and heat at 100 °C for the required time (typically 4-24 hours).

-

Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the product by column chromatography.

The Heck Coupling: Alkenylation of the Benzofuran Core

The Heck reaction is a palladium-catalyzed reaction that forms a C-C bond between an aryl halide and an alkene.[23][24] It is a powerful tool for the synthesis of substituted alkenes.

3.4.1 Regioselectivity and E/Z Selectivity

The Heck reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene. The subsequent β-hydride elimination usually favors the formation of the more stable (often E)-alkene.

3.4.2 Catalyst and Additive Considerations

-

Catalyst: Pd(OAc)₂ is a common precursor. The active Pd(0) species is formed in situ.[24]

-

Ligands: While some Heck reactions can be performed without phosphine ligands (ligandless), the addition of phosphines is often necessary, especially for less reactive aryl bromides.

-

Base: An inorganic or organic base (e.g., Et₃N, K₂CO₃) is required to neutralize the HBr generated during the reaction.[25]

-

Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be essential for achieving good yields, particularly in aqueous media.[25]

3.4.3 Experimental Protocol: Heck Coupling of 6-Bromobenzofuran with Styrene

-

To a reaction flask, add 6-bromobenzofuran (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and a base such as Et₃N (1.5 mmol).

-

Add an additive like TBAB (1.0 mmol) and a solvent such as DMF or an aqueous system.[25]

-

Heat the mixture under an inert atmosphere at 100-120 °C until the reaction is complete.

-

After cooling, perform a standard aqueous workup.

-

Purify the crude product by column chromatography to obtain (E)-6-styrylbenzofuran.

Comparative Analysis and Reaction Selection

The choice of which cross-coupling reaction to employ depends on the desired final product. Each reaction offers a unique pathway to functionalize the 6-position of the benzofuran ring.

4.1 Table: Comparison of Cross-Coupling Reactions for 6-Bromobenzofuran

| Reaction | Coupling Partner | Bond Formed | Key Reagents | Common Conditions |

| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²)-C(sp²) / C(sp²)-C(sp³) | Pd catalyst, Base | 1,4-Dioxane/H₂O, 80-100 °C |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) salt, Amine base | THF or DMF, RT-80 °C |

| Buchwald-Hartwig | Amine / Amide | C(sp²)-N | Pd catalyst, Bulky Ligand, Strong Base | Toluene or Dioxane, 80-120 °C |

| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst, Base | DMF or MeCN, 100-140 °C |

Emerging Synthetic Strategies

While palladium-catalyzed cross-coupling reactions are the workhorses for functionalizing 6-bromobenzofuran, new methods are continually being developed.

5.1 Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for activating aryl bromides under mild conditions.[26][27] This approach uses a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates from the C-Br bond.[27][28][29] This strategy offers a green alternative to traditional transition-metal catalysis, often proceeding at room temperature.[27][30]

Conclusion and Future Outlook

The bromine atom in 6-bromobenzofuran derivatives is an exceptionally versatile and reliable synthetic handle. Its reactivity in a suite of palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions—provides robust and efficient pathways for the synthesis of a diverse array of complex molecules. A thorough understanding of the underlying mechanisms and the critical role of reaction parameters such as catalysts, ligands, bases, and solvents is paramount for the successful design and execution of synthetic strategies. As new catalytic systems, including those based on photoredox principles, continue to emerge, the synthetic utility of the 6-bromobenzofuran scaffold is poised to expand even further, solidifying its importance in the fields of medicinal chemistry, materials science, and beyond.

References

- Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides.

- Photoredox Activ

- Aryl and alkyl bromide cross‐coupling reaction through photoredox.

- Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. Royal Society of Chemistry.

- Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling. PMC - NIH.

- The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. Benchchem.

- 6-Bromobenzofuran | 128851-73-0. Benchchem.

- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway.

- Substituted benzofuran. Wikipedia.

- Benzofurans For Semiconductors.

- Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo.

- Mini review on important biological properties of benzofuran deriv

- Natural source, bioactivity and synthesis of benzofuran deriv

- Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.

- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.

- ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Serbian Chemical Society.

- Five-Membered Ring Systems: Furans and Benzofurans.

- Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Form

- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.

- Sonogashira coupling. Wikipedia.

- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC - NIH.

- Buchwald–Hartwig amin

- Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium c

- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acet

- (PDF) Reactivity of Benzofuran Derivatives.

- Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák.

- Buchwald-Hartwig Amin

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- The Ultimate Guide to Buchwald-Hartwig Amin

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions.

- The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.

- Heck Reaction. Chemistry LibreTexts.

- Benzofuran ring system in various pharmaceutical drug structures.. Medium.

- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amin

- Buchwald-Hartwig Amination Reaction | Prepare for G

- Sonogashira Coupling. Chemistry LibreTexts.

- Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran....

- Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Serbian Chemical Society.

- Palladium-Catalyzed Copper-Free Sonogashira Coupling of 2-Bromoarylcarbonyls: Synthesis of Isobenzofurans via One-Pot Reductive Cyclization.

- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.

- Synthesis and Applications of Benzothienobenzofurans: A Review.

- Synthesis and Post-Polymerization Functionalization of Halogen-Substituted Polyphosphinoboranes to Access Alkyne-Functionalized Deriv

- Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activ

- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv.

- Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activ

Sources

- 1. benchchem.com [benchchem.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. scienceopen.com [scienceopen.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Bromobenzofuran|Research Building Block [benchchem.com]

- 8. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 9. m.youtube.com [m.youtube.com]

- 10. BJOC - Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis [beilstein-journals.org]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yoneda Labs [yonedalabs.com]

- 14. scispace.com [scispace.com]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. youtube.com [youtube.com]

- 22. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Photoredox Activation of Aryl Bromides - ChemistryViews [chemistryviews.org]

- 28. researchgate.net [researchgate.net]

- 29. Silyl Radical Activation of Alkyl Halides in Metallaphotoredox Catalysis: A Unique Pathway for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. par.nsf.gov [par.nsf.gov]

Ethyl 6-bromobenzofuran-3-carboxylate: A Guide to Chemical Stability and Optimal Storage Conditions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-bromobenzofuran-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in complex molecular synthesis, particularly in palladium-catalyzed cross-coupling reactions, is well-established.[1] However, the long-term stability of this reagent is critical for ensuring reproducibility and success in multi-step synthetic campaigns. This guide provides a comprehensive analysis of the chemical vulnerabilities of Ethyl 6-bromobenzofuran-3-carboxylate, outlines its potential degradation pathways, and establishes a set of evidence-based protocols for its optimal storage and handling. The methodologies described herein are designed to preserve the integrity of the compound, thereby ensuring its performance in sensitive downstream applications.

Introduction: A Profile of a Versatile Synthetic Intermediate

The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[2] The strategic introduction of a bromine atom, as seen in Ethyl 6-bromobenzofuran-3-carboxylate, provides a reactive handle for chemists to elaborate the core structure through a variety of cross-coupling reactions.[1] This versatility makes it an indispensable intermediate in drug discovery programs.

The molecule's structure, however, contains several functional groups that are susceptible to degradation if not handled and stored correctly:

-

An ethyl ester , vulnerable to hydrolysis.

-

An electron-rich benzofuran ring system , susceptible to oxidation.[3]

-

A carbon-bromine bond , which can be labile under certain conditions, such as exposure to light or high temperatures.

Understanding these inherent liabilities is the first step toward developing a robust storage strategy.

Caption: Figure 1: Chemical Structure.

Potential Degradation Pathways: A Mechanistic Overview

The long-term integrity of Ethyl 6-bromobenzofuran-3-carboxylate can be compromised by three primary degradation mechanisms: hydrolysis, oxidation, and photodegradation.

Hydrolysis of the Ethyl Ester

The ester functional group is the most significant liability. It is susceptible to cleavage via hydrolysis, a reaction accelerated by the presence of water and catalyzed by either acid or base.

-

Mechanism: Nucleophilic attack by water on the electrophilic carbonyl carbon of the ester leads to the formation of 6-bromobenzofuran-3-carboxylic acid and ethanol. This process can be initiated by trace amounts of moisture in the storage container or absorbed from the atmosphere.

-

Consequences: The formation of the carboxylic acid impurity can significantly alter the reactivity of the reagent. In subsequent reactions, such as amide couplings, the presence of this acidic impurity can neutralize bases, inhibit catalysts, and lead to unwanted side products, ultimately reducing reaction yields and complicating purification.

Oxidation of the Benzofuran Ring

The furan component of the benzofuran system is electron-rich and can be susceptible to oxidative degradation.[3]

-

Mechanism: While generally stable, the furan ring can undergo oxidative cleavage or epoxidation, particularly in the presence of strong oxidizing agents, atmospheric oxygen over long periods, or catalysis by trace metals.[3] This can lead to a complex mixture of degradation products. While less common under standard storage conditions than hydrolysis, it remains a potential pathway for impurity generation.

-

Consequences: The formation of oxidized byproducts introduces impurities that can be difficult to separate and may interfere with analytical characterization (e.g., NMR, LC-MS) of desired products.

Photodegradation

Aromatic bromides can be sensitive to light, particularly in the UV spectrum.

-

Mechanism: Absorption of UV radiation can induce homolytic cleavage of the C-Br bond, generating a highly reactive aryl radical. This radical can then participate in a variety of undesirable side reactions, such as dimerization or reaction with solvents.

-

Consequences: Photodegradation leads to a loss of the key reactive site for cross-coupling reactions and the introduction of complex, often colored, impurities.

Caption: Figure 2: Primary Degradation Pathways.

Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage and handling is required. The following protocols are based on best practices for sensitive brominated heterocyclic compounds.[1][4]

Optimal Storage Conditions

The primary goal is to create an environment that is cold, dark, dry, and inert.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C | Reduces the rate of all chemical degradation pathways. A standard laboratory refrigerator is suitable. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis. |

| Light | Protect from Light | Store in an amber glass vial or wrap a clear vial in aluminum foil to prevent photodegradation. |

| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Glass is inert. A PTFE-lined cap provides a superior seal against moisture ingress compared to other liner materials. |

| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | Store away from these materials to prevent accelerated decomposition.[5] |

Protocol: Initial Receipt and Aliquoting

Proper handling upon receipt is crucial for long-term stability.

-

Preparation: Prepare several smaller, appropriately sized amber glass vials with PTFE-lined caps. Label them clearly with the compound name, lot number, and date.

-

Inerting: Move the original manufacturer's bottle and the new vials into a glove box or glove bag filled with argon or nitrogen.

-

Aliquoting: Carefully transfer the required amounts of Ethyl 6-bromobenzofuran-3-carboxylate into the smaller vials. This minimizes the number of times the main stock is exposed to the atmosphere.

-

Sealing: Tightly seal the caps on all vials. For extra protection, wrap the cap-vial interface with Parafilm®.

-

Storage: Place the main stock and the aliquots in a refrigerator (2–8°C) in a designated, clearly marked secondary container.

Protocol: Routine Stability Assessment (Self-Validation)

Regularly verifying the purity of the stored material is essential for ensuring experimental reproducibility. This protocol uses High-Performance Liquid Chromatography (HPLC) as the analytical method.

-

Reference Standard: Upon first opening, dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) to create a stock solution. Analyze immediately by HPLC to obtain a reference chromatogram and purity value. Store this reference solution at -20°C.

-

Sampling: At defined intervals (e.g., every 6 months), remove one of the stored aliquots. Allow it to warm completely to room temperature before opening to prevent condensation of moisture onto the solid.

-

Sample Preparation: Prepare a new sample for HPLC analysis at the same concentration as the reference standard.

-

HPLC Analysis: Analyze the new sample and the reference standard (after allowing it to warm to room temperature) under the same HPLC conditions.

-

Data Comparison: Compare the chromatograms. Look for:

-

A decrease in the peak area of the main compound.

-

The appearance of new peaks, which indicate degradation products. A peak at a shorter retention time may suggest the more polar carboxylic acid hydrolysis product.

-

-

Action: If purity has dropped below an acceptable threshold (e.g., >2% degradation), the remaining stock should be re-purified or discarded.

Caption: Figure 3: Recommended Handling and Aliquoting Workflow.

Conclusion

Ethyl 6-bromobenzofuran-3-carboxylate is a valuable but moderately sensitive chemical reagent. Its primary vulnerabilities are ester hydrolysis and, to a lesser extent, oxidation and photodegradation. By implementing a stringent storage and handling strategy focused on maintaining a cold, dark, dry, and inert environment, its chemical integrity can be preserved over the long term. The practice of aliquoting and conducting periodic purity assessments provides a self-validating system that ensures the quality of the material, safeguarding the reliability and success of critical research and development activities.

References

-

Becher, D., Spexard, B., Wray, V., & Wittich, R. M. (2000). Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Applied and Environmental Microbiology, 66(10), 4533–4537. Available at: [Link]

-

Tang, H., Yao, Y., Wang, W., Li, Q., & Ma, C. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Environmental Science & Technology, 43(22), 8640–8646. Available at: [Link]

-

Wittich, R. M., Wilkes, H., Sinnwell, V., Francke, W., & Fortnagel, P. (1992). Metabolism of dibenzofuran by Sphingomonas sp. strain RW1. Applied and Environmental Microbiology, 58(4), 1005–1010. Available at: [Link]

-

Eawag. (1997). Dibenzofuran Degradation Pathway. Biocatalysis/Biodegradation Database. Available at: [Link]

-

Ribeiro, A. R., et al. (2021). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Molecules, 26(11), 3324. Available at: [Link]

-

PubChem. (n.d.). Ethyl (5-bromobenzofuran)-2-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Amerigo Scientific. (n.d.). Ethyl benzofuran-3-carboxylate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-bromobenzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]

-

Contemporary Daguerreotypes. (2015). Storing & Handling Bromine. Available at: [Link]

-

Evotest. (n.d.). Ethyl 6-bromo-3-methylbenzofuran-2-carboxylate. Available at: [Link]

-

ICL-IP. (n.d.). Bromine Safety Handbook. Available at: [Link]

-

Zhunusova, A. A., et al. (2019). A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. Eurasian Chemico-Technological Journal, 21(1), 41-44. Available at: [Link]

- Google Patents. (1968). Storage of bromine. US3375077A.

-

Kossakowski, J., et al. (2006). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 11(4), 254-263. Available at: [Link]

-

Asif, M. (2015). A mini review on anti-inflammatory activity of benzofuran and its derivatives. Journal of Chemistry and Chemical Sciences, 5(5), 269-280. Available at: [Link]

Sources

The Architectural Versatility of Substituted Benzofurans: A Technical Guide to Their Biological Activities and Therapeutic Potential

Foreword: The Benzofuran Scaffold - A Privileged Motif in Medicinal Chemistry

Benzofuran, a bicyclic heterocyclic compound consisting of a fused benzene and furan ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2] Naturally occurring in a variety of plants and also accessible through versatile synthetic routes, the benzofuran nucleus serves as a "privileged scaffold."[3][4][5] This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby exhibiting a broad spectrum of pharmacological activities.[6] The inherent versatility of the benzofuran ring system, which allows for substitutions at various positions, has empowered medicinal chemists to generate a vast library of derivatives with finely tuned biological profiles. These derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[3][5][7]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of the significant biological activities of substituted benzofurans, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their synthesis and evaluation. By elucidating the causality behind experimental choices and grounding the discussion in authoritative references, this guide seeks to empower researchers to rationally design and develop novel benzofuran-based therapeutics.

I. Anticancer Activities: Targeting the Machinery of Malignancy

The quest for novel anticancer agents is a paramount challenge in modern medicine. Substituted benzofurans have emerged as a promising class of compounds with potent and diverse anticancer activities, often exhibiting lower adverse effects compared to conventional chemotherapeutics.[2] Their mechanisms of action are multifaceted, targeting key cellular processes involved in cancer progression.